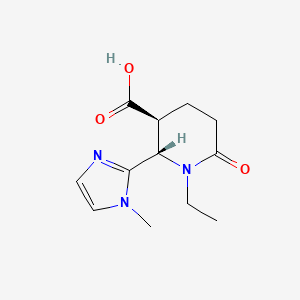

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

Description

(2S,3S)-1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a 6-oxo (ketone) group, a carboxylic acid moiety at position 3, and distinct substituents at positions 1 (ethyl) and 2 (1-methylimidazol-2-yl). The (2S,3S) stereochemistry is critical for its molecular interactions, particularly in pharmaceutical contexts where enantioselectivity governs activity.

Properties

IUPAC Name |

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-15-9(16)5-4-8(12(17)18)10(15)11-13-6-7-14(11)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFXKYZVRIKOT-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone.

Mode of Action

The compound acts as a bifunctional molecule . One end of the molecule contains a cereblon ligand which binds to the E3 ubiquitin ligase. The other end of the molecule contains a moiety which binds to the Androgen Receptor. This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor.

Biological Activity

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₁₂H₁₇N₃O₃

- Molecular Weight : 263.29 g/mol

- CAS Number : 2080399-33-1

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluating the cytotoxicity of related compounds utilized the MTT assay to determine the IC₅₀ values against human cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to high cytotoxicity, suggesting a promising avenue for further exploration of this compound's derivatives in cancer therapy.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28.0 |

This data indicates that specific structural modifications can enhance the activity against particular cancer types, emphasizing the importance of structure-activity relationship (SAR) studies.

While specific mechanisms for (2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid are still under investigation, related compounds have been shown to interact with key cellular pathways involved in cancer proliferation and survival. Inhibiting pathways such as those mediated by tyrosine kinases and topoisomerases has been a focal point in understanding how these compounds exert their effects.

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and the imidazole moiety have been linked to changes in potency and selectivity towards different biological targets.

Key Findings from SAR Studies

- Substituent Variations : Modifications at the 6-position of the piperidine ring have been associated with enhanced anticancer activity.

- Imidazole Influence : The presence of the imidazole ring plays a significant role in binding affinity to target proteins, influencing both efficacy and toxicity profiles.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares the target compound with six analogs derived from the evidence, highlighting substituents, stereochemistry, and core structural differences:

Key Findings and Implications

Aryl vs.

Stereochemical Influence :

- The rac-(2R,3R) isomer (SY214929 ) serves as a diastereomeric contrast to the target compound, highlighting the necessity of enantiomeric purity in drug development.

Core Structure Modifications :

- The morpholine analog (SY214927 ) introduces an oxygen atom into the ring, altering electronic properties and hydrogen-bonding capacity compared to the piperidine core.

Physical Properties :

Research and Development Context

- Purity Standards : Analogs like SY220253 and HR440557 are synthesized with ≥95% purity , reflecting rigorous quality control for preclinical studies.

- Synthetic Pathways : Shared piperidine/morpholine cores suggest common intermediates (e.g., ketone or carboxylic acid derivatives), with diverging steps for substituent introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.